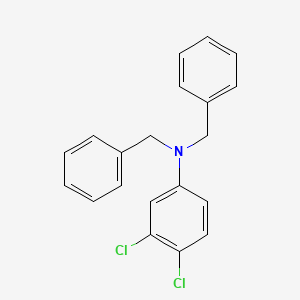
N,N-Dibenzyl-3,4-dichloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibenzyl-3,4-dichloroaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of two benzyl groups attached to the nitrogen atom and two chlorine atoms attached to the benzene ring at the 3 and 4 positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-3,4-dichloroaniline typically involves the reaction of 3,4-dichloroaniline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve continuous flow reactors and the use of catalysts to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions: N,N-Dibenzyl-3,4-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
科学的研究の応用
Chemistry: N,N-Dibenzyl-3,4-dichloroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of aniline derivatives on biological systems and their potential as therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N,N-Dibenzyl-3,4-dichloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
3,4-Dichloroaniline: A precursor to N,N-Dibenzyl-3,4-dichloroaniline, used in the synthesis of herbicides and dyes.
N-Benzyl-3,4-dichloroaniline: Similar structure but with only one benzyl group attached to the nitrogen atom.
Uniqueness: this compound is unique due to the presence of two benzyl groups, which can influence its chemical reactivity and biological activity compared to other similar compounds. This structural feature may enhance its potential as an intermediate in the synthesis of more complex molecules.
特性
CAS番号 |
80576-51-8 |
|---|---|
分子式 |
C20H17Cl2N |
分子量 |
342.3 g/mol |
IUPAC名 |
N,N-dibenzyl-3,4-dichloroaniline |
InChI |
InChI=1S/C20H17Cl2N/c21-19-12-11-18(13-20(19)22)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
InChIキー |
ZATMATZXDOFZGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)

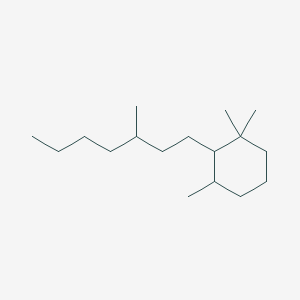
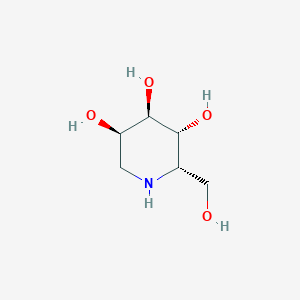
![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)
![2,5-Dimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14419660.png)
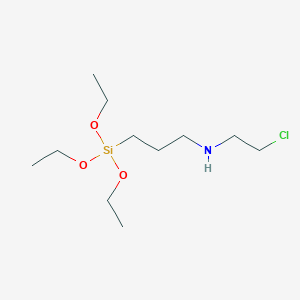
![7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane](/img/structure/B14419666.png)
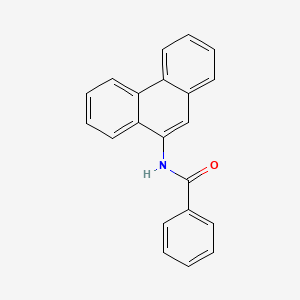
![4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione](/img/structure/B14419673.png)
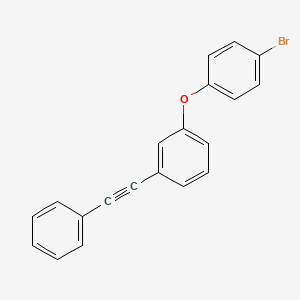
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene]](/img/structure/B14419679.png)

